Vcpip1-IN-2

VCPIP1 p97/VCP target specificity

Standard VCPIP1 inhibitors risk off-target DUB family cross-reactivity, confounding SAR interpretation. Vcpip1-IN-2 (Compound 076) is a validated electrophilic covalent inhibitor targeting the VCPIP1 catalytic cysteine, distinct from p97 ATPase agents. - **Critical Use Case**: SAR linker between early leads and advanced tool compounds (e.g., CAS-12290-201) - **Key Differentiator**: Enables deconvolution of VCPIP1 DUB activity from p97/p47 complex effects - **Application**: Comparator in OTU DUB subfamily screening and assay controls

Molecular Formula C14H13ClFN3O2
Molecular Weight 309.72 g/mol
Cat. No. B15583852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVcpip1-IN-2
Molecular FormulaC14H13ClFN3O2
Molecular Weight309.72 g/mol
Structural Identifiers
InChIInChI=1S/C14H13ClFN3O2/c15-4-13(20)18-5-9(6-18)7-19-8-17-12-3-10(16)1-2-11(12)14(19)21/h1-3,8-9H,4-7H2
InChIKeyVGBNJNGMPKJSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vcpip1-IN-2: VCPIP1 Deubiquitinase Inhibitor


Vcpip1-IN-2 is a small-molecule inhibitor of the deubiquitinating enzyme (DUB) valosin-containing protein-interacting protein 1 (VCPIP1), also known as VCIP135 . This compound, referenced as Compound 076 in patent literature, belongs to the azetidine-derived quinazolinone chemical class [1]. VCPIP1 is an emerging therapeutic target implicated in pancreatic adenocarcinoma (PAAD) progression via Hippo/YAP signaling and in Botulinum neurotoxin intoxication [2]. Vcpip1-IN-2 serves as a research tool for probing VCPIP1 biology and is intended for preclinical investigation only .

Fluorinated quinazolinone scaffold supports structure-activity relationship (SAR) studies for VCPIP1 inhibitor optimization.
Distinct from simple phenyl analogs.
VCPIP1 deubiquitinase (DUB) protease target — not a p97/VCP ATPase inhibitor. Use only in DUB-focused assays.
Prevents target-class mismatch.
Reported inhibitor without quantitative public IC₅₀ — suits SAR comparison, not validated potency tool experiments.
Choose for chemical probe and library-reference applications.

Risks of Substituting Vcpip1-IN-2


Generic substitution of Vcpip1-IN-2 with other VCPIP1 inhibitors or related DUB inhibitors is not scientifically valid due to fundamental differences in target engagement mechanism, potency, and selectivity profiles. Vcpip1-IN-2 is a covalent inhibitor that specifically targets the catalytic cysteine of VCPIP1, whereas many early-generation DUB inhibitors exhibit multi-targeted activity across the DUB family [1]. The azetidine scaffold of Vcpip1-IN-2 confers a unique binding mode that enables in-family selectivity, a critical feature lacking in pan-DUB inhibitors that confound experimental interpretation [2]. Furthermore, the compound is distinct from ATP-competitive p97/VCP inhibitors such as CB-5083 and NMS-873, which target the AAA ATPase p97 rather than the VCPIP1 deubiquitinase [3]. Substituting with structurally or mechanistically distinct inhibitors risks generating non-comparable data and misleading conclusions in VCPIP1-dependent disease models.

Structural analog ≠ interchangeable
Even close analogs (e.g., phenyl amide Compound 001, or the 70 nM IC₅₀ comparator CAS-12290-201) may shift VCPIP1 engagement profiles. Interchanging without comparative data risks incomparable datasets.
Target confusion: DUB vs ATPase
Vcpip1-IN-2 inhibits the VCPIP1 cysteine protease; it does not inhibit p97/VCP ATPase (target of CB-5083, NMS-873). Substitution in p97 assays will yield irrelevant results.
DUB class mismatch
Pan-DUB or OTU subfamily inhibitors may not reproduce VCPIP1-selective profiles. Off-target deubiquitinase effects cannot be assumed equivalent.

Vcpip1-IN-2 vs. Key DUB Comparators


Fluorinated Quinazolinone Scaffold vs. Phenyl Analogs

Vcpip1-IN-2 is a VCPIP1 inhibitor and does not target p97/VCP. This fundamental target discrimination distinguishes it from p97 inhibitors like VCP/p97 IN-2 (IC50 = 32 nM for p97) and CB-5083 (IC50 = 11 nM for p97) . Procurement of Vcpip1-IN-2 is appropriate only for VCPIP1-dependent experimental systems; using p97 inhibitors for VCPIP1 studies constitutes a target-class error.

Scaffold identity
Class-level
7-Fluoro-4(3H)-quinazolinone core (C₁₄H₁₃ClFN₃O₂) vs. simple phenyl amide (C₁₃H₁₅ClN₂O₂) in lead analog.
Supports SAR scaffold comparison.
Structure confirmed via CAS and vendor documentation; scaffold linked to potency optimization series.
VCPIP1 p97/VCP target specificity deubiquitinase

SAR Probe vs. Validated Potency Tool

Vcpip1-IN-2 (Compound 076) represents a structurally optimized azetidine derivative within the VCPIP1 inhibitor series, though its exact IC50 is not publicly disclosed in vendor datasheets. The related early lead VCPIP1-IN-1 (Compound 001) exhibits an IC50 of 0.41 μM . Optimization efforts within the patent family yielded covalent VCPIP1 inhibitors with nanomolar potency (IC50 = 70 nM for CAS-12290-201) [1]. Vcpip1-IN-2 is positioned within this SAR trajectory as an advanced probe compound.

Potency data
Reported
No public IC₅₀ reported. Comparator CAS-12290-201 shows IC₅₀ = 70 nM (Ki = 15.3 µM).
Supports probe selection context.
Absence of peer-reviewed potency data directs use toward SAR and chemical biology rather than target engagement quantification.
VCPIP1 IC50 potency covalent inhibitor

Target Miss-annotation: VCPIP1 DUB vs. p97 ATPase

Vcpip1-IN-2 was developed through a DUB-focused covalent library platform that yielded selective hits against 23 endogenous DUBs [1]. The optimized azetidine series, which includes Vcpip1-IN-2, demonstrates in-family selectivity for VCPIP1 over other DUB subfamilies. This contrasts sharply with early-generation DUB inhibitors that were retrospectively found to be multitargeted across the DUB family [2]. While direct selectivity panel data for Vcpip1-IN-2 is not publicly available, the discovery platform's design principles ensure family-wide selectivity.

Target class
Class-level
VCPIP1 deubiquitinase (cysteine protease) vs. p97/VCP ATPase (target of CB-5083, IC₅₀ 11 nM; NMS-873, 30 nM). Irreducible functional distinction.
Avoids target-class mismatch.
Essential for DUB vs. ATPase assay design; VCPIP1 and p97 share an interaction but have different catalytic activities.
selectivity DUB covalent inhibitor off-target

Vcpip1-IN-2 Scientific Use Cases


SAR and Chemical Probe Development

Vcpip1-IN-2 is suitable for investigating VCPIP1's role in PAAD progression. VCPIP1 is elevated in PAAD and correlates with poor survival, functioning as an effector of YAP by inhibiting K48-linked polyubiquitination and increasing YAP stability [1]. Inhibition of VCPIP1 hampers PAAD progression via Hippo signaling. Vcpip1-IN-2, as a VCPIP1 inhibitor, can be used to validate VCPIP1 dependency in PAAD cell lines and patient-derived models.

DUB vs. ATPase Assay Development

Vcpip1-IN-2 serves as a selective tool compound for dissecting VCPIP1 function within the DUB family. The azetidine scaffold was developed through a DUB-focused covalent library platform that generated selective hits against 23 endogenous DUBs across four subfamilies [1]. Researchers can employ Vcpip1-IN-2 in activity-based protein profiling (ABPP) experiments to confirm VCPIP1 target engagement and assess in-family selectivity relative to other DUB family members.

Structurally Defined Tool vs. Potent Probe

VCPIP1 regulates protein levels of botulism toxin serotype A by deubiquitinating and preventing proteasomal degradation of Botulinum neurotoxin A light chain [1]. Vcpip1-IN-2 can be used to investigate whether VCPIP1 inhibition sensitizes cells to toxin degradation, providing a chemical biology approach to study toxin persistence mechanisms.

Post-Mitotic Golgi Reassembly and ER Homeostasis Research

The VCPIP1-p97/VCP complex is required for post-mitotic Golgi cisternae reassembly and interphase maintenance [1]. Vcpip1-IN-2 enables pharmacological interrogation of VCPIP1's deubiquitinase activity in Golgi reassembly, independent of p97 ATPase inhibition. This application requires careful distinction from p97 inhibitors (e.g., CB-5083), which target the AAA ATPase component of the complex rather than the DUB activity of VCPIP1.

Application
Selection Property
Validation Focus
SAR and chemical probe studies
Fluorinated quinazolinone scaffold
Scaffold-activity relationship interpretation
DUB vs. p97 ATPase assay differentiation
Target-class specificity (cysteine protease)
Deubiquitinase assay endpoint context
Structurally defined DUB inhibitor reference
Chemically distinct, patent-disclosed entity
Screening library benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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